molecular formula C26H24 B14531571 Benzene, 1,1'-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis- CAS No. 62622-57-5

Benzene, 1,1'-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis-

Cat. No.: B14531571
CAS No.: 62622-57-5
M. Wt: 336.5 g/mol
InChI Key: WJHNHVWHBKVGCS-FMNASYAGSA-N
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Description

Benzene, 1,1’-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis-: is an organic compound characterized by its unique structure, which includes a benzene ring connected to a long conjugated polyene chain. This compound is part of a larger family of aromatic hydrocarbons, known for their stability and unique chemical properties due to the delocalization of π-electrons across the conjugated system .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products:

    Oxidation: Quinones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis- involves the interaction of its conjugated π-electron system with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells . The extended conjugation allows for efficient light absorption and energy transfer, making it effective in such applications.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, Benzene, 1,1’-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis- has a much longer conjugated system, which enhances its electronic properties and makes it more suitable for applications requiring efficient light absorption and energy transfer. This extended conjugation also contributes to its stability and unique reactivity patterns .

Properties

CAS No.

62622-57-5

Molecular Formula

C26H24

Molecular Weight

336.5 g/mol

IUPAC Name

[(1E,3E,5E,7E,9E,11E,13E)-14-phenyltetradeca-1,3,5,7,9,11,13-heptaenyl]benzene

InChI

InChI=1S/C26H24/c1(3-5-7-9-13-19-25-21-15-11-16-22-25)2-4-6-8-10-14-20-26-23-17-12-18-24-26/h1-24H/b2-1+,5-3+,6-4+,9-7+,10-8+,19-13+,20-14+

InChI Key

WJHNHVWHBKVGCS-FMNASYAGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=CC=CC2=CC=CC=C2

Origin of Product

United States

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